2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile
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Overview
Description
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is a heterocyclic compound known for its diverse biological activities and potential applications in various fields of science. This compound is characterized by its unique structure, which includes a pyranochromene core fused with multiple functional groups, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes an aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction can be carried out in water, making it an environmentally friendly process. The reaction is often catalyzed by a cobalt-doped iron (III) tartrate complex, which enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of reusable catalysts are likely to be employed to scale up the synthesis. The use of water as a solvent and the application of microwave irradiation are potential methods to improve efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranochromene derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can lead to a wide range of substituted pyranochromene compounds .
Scientific Research Applications
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by blocking cell cycle progression and promoting phosphatidylserine translocation to the membrane surface . The compound’s interaction with specific enzymes and receptors is also a key aspect of its mechanism of action, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, leading to different biological activities.
2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Another similar compound with a nitro group, which imparts distinct chemical and biological properties.
Uniqueness
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is unique due to its tricarbonitrile functional group, which is not commonly found in similar compounds.
Properties
IUPAC Name |
2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXKKOZSLZRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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